molecular formula C18H25N3O3S B4279991 N-(2-ethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

N-(2-ethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

Cat. No. B4279991
M. Wt: 363.5 g/mol
InChI Key: GRKVPAWHRUAKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, also known as EFC-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been the subject of several scientific research studies due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2-ethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. N-(2-ethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(2-ethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been found to inhibit the growth and proliferation of cancer cells and to induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-ethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity. It has been found to have a low cytotoxicity in vitro, which makes it a promising candidate for further research. However, one of the limitations of using N-(2-ethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide. One possible direction is to further investigate its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide and its potential applications in other areas of medicine.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is a chemical compound that has shown promise in the field of medicine due to its anti-inflammatory, anti-cancer, and anti-microbial properties. Its relatively low toxicity and potential for use in treating neurodegenerative disorders and cancer make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-2-23-15-7-4-3-6-14(15)19-18(25)21-11-9-20(10-12-21)17(22)16-8-5-13-24-16/h3-4,6-7,16H,2,5,8-13H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKVPAWHRUAKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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